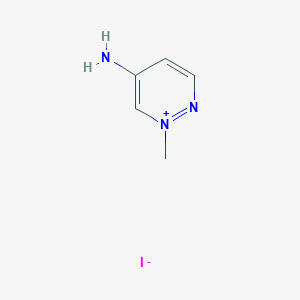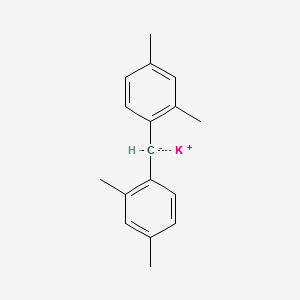
Potassium bis(2,4-dimethylphenyl)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium bis(2,4-dimethylphenyl)methanide is an organometallic compound that features a potassium ion coordinated to a bis(2,4-dimethylphenyl)methanide anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium bis(2,4-dimethylphenyl)methanide typically involves the reaction of 2,4-dimethylbenzyl chloride with potassium metal in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under reflux conditions. The potassium metal reacts with the 2,4-dimethylbenzyl chloride to form the desired organometallic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Potassium bis(2,4-dimethylphenyl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The methanide anion can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Potassium bis(2,4-dimethylphenyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of potassium bis(2,4-dimethylphenyl)methanide involves the interaction of the methanide anion with various electrophiles. The potassium ion stabilizes the anion, allowing it to act as a nucleophile in chemical reactions. The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions.
相似化合物的比较
Similar Compounds
- Potassium bis(2,4-dimethylphenyl)amide
- Potassium bis(2,4-dimethylphenyl)carbamate
- Potassium bis(2,4-dimethylphenyl)phosphide
Uniqueness
Potassium bis(2,4-dimethylphenyl)methanide is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in organic synthesis.
属性
CAS 编号 |
61582-89-6 |
|---|---|
分子式 |
C17H19K |
分子量 |
262.43 g/mol |
IUPAC 名称 |
potassium;1-[(2,4-dimethylphenyl)methyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C17H19.K/c1-12-5-7-16(14(3)9-12)11-17-8-6-13(2)10-15(17)4;/h5-11H,1-4H3;/q-1;+1 |
InChI 键 |
ZOSPRYBLBIYTEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)[CH-]C2=C(C=C(C=C2)C)C)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)
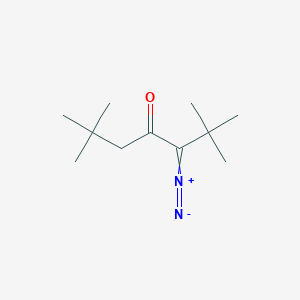
![1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14583176.png)
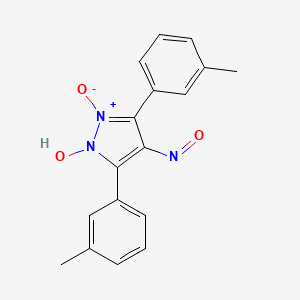
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)
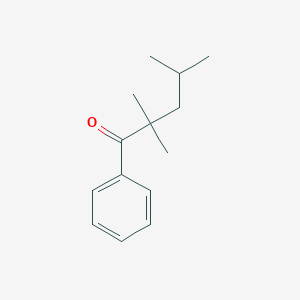
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)
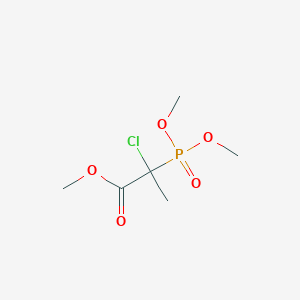
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)
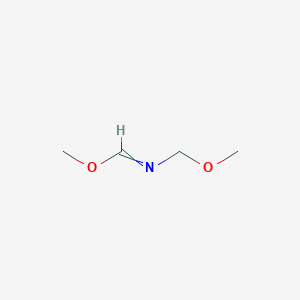
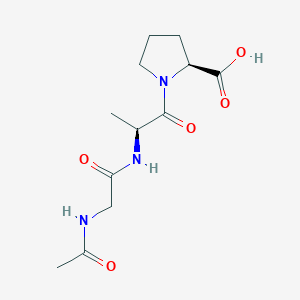
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)
